N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5, a piperidine-2-carboxamide moiety, and a thiophen-2-ylsulfonyl group.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-12-8-9-15-17(13(12)2)20-19(27-15)21-18(23)14-6-3-4-10-22(14)28(24,25)16-7-5-11-26-16/h5,7-9,11,14H,3-4,6,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHHNBZBHHKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4,5-dimethyl-2-aminobenzenethiol with a suitable electrophile under acidic conditions.
Introduction of the thiophene sulfonyl group: This step involves the sulfonylation of thiophene using a sulfonyl chloride in the presence of a base.
Coupling with piperidine-2-carboxamide: The final step involves coupling the benzo[d]thiazole derivative with piperidine-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzo[d]thiazole ring can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Possible applications in the development of organic semiconductors or nonlinear optical materials.
Biological Studies: Investigation of its biological activity, including potential anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with related derivatives:
Key Observations:
Core Heterocycle Variations: The target compound’s benzo[d]thiazole core differs from the benzoxazolo-thiazole in and the dihydronaphtho-thiazole in . The methyl groups at positions 4 and 5 on the benzo[d]thiazole may enhance lipophilicity compared to unsubstituted analogs .
Sulfonyl Group Modifications :
- The thiophen-2-ylsulfonyl group in the target compound is distinct from the chlorothiophene sulfonyl in and phenylsulfonyl in . Chlorine substitution (as in ) may increase electrophilicity and influence target binding .
Piperidine-Carboxamide Positioning :
- The target compound’s piperidine-2-carboxamide contrasts with the piperidine-1-carboxamide in and piperidine-4-carboxamide in . Positional differences may affect conformational flexibility and interaction with biological targets .
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 435.6 g/mol. The structure includes a benzo[d]thiazole moiety, a thiophene sulfonyl group, and a piperidine carboxamide framework, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S₃ |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 1097082-10-4 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole core and subsequent modifications to introduce the thiophene sulfonyl and piperidine carboxamide groups. The reaction conditions often require specific solvents and catalysts to optimize yield and purity.
The biological activity of this compound is believed to stem from its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : The benzo[d]thiazole moiety can bind to active sites on enzymes, potentially inhibiting their function.
- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential therapeutic effects in various contexts:
- Antitumor Activity : Research indicates that similar benzothiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may protect neuronal cells from degeneration, making them candidates for treating neurodegenerative diseases like Alzheimer's.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of thiazole derivatives. The findings revealed that these compounds could reduce oxidative stress and inflammation in neuronal cells. This suggests that this compound might also exhibit neuroprotective effects, warranting further exploration.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis; inhibits proliferation |
| Neuroprotective Effects | Reduces oxidative stress; anti-inflammatory |
Q & A
Q. What are the recommended synthetic routes for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
Core formation : Construct the benzo[d]thiazole ring via condensation of o-aminothiophenol derivatives with aldehydes or ketones under oxidative conditions .
Sulfonylation : Introduce the thiophen-2-ylsulfonyl group to the piperidine ring using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Amide coupling : Use coupling agents like EDC/HOBt or DCC to link the piperidine-2-carboxamide moiety to the benzo[d]thiazole scaffold .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry and purity via 1H/13C NMR, focusing on aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/amide signals .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Intermediate-Level Questions
Q. How can X-ray crystallography be applied to resolve structural ambiguities?
- Data collection : Use single crystals grown via vapor diffusion (e.g., dichloromethane/hexane) and a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating bond angles (e.g., C–S–C ~105°) .
- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .
Q. What strategies optimize yield in the final coupling step?
- Activation : Pre-activate the carboxylic acid using CDI (1,1'-carbonyldiimidazole) to enhance reactivity .
- Solvent choice : Use DMF or DCM for improved solubility of hydrophobic intermediates .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?
- Modular substitution : Replace the thiophen-2-ylsulfonyl group with electron-withdrawing substituents (e.g., -CF3) to improve target binding .
- Piperidine ring modifications : Introduce sp3-hybridized carbons (e.g., fluorination) to enhance metabolic stability .
- Bioisosteres : Substitute the benzo[d]thiazole core with indole or pyridine rings to explore new binding pockets .
Q. How should researchers address contradictions in biological assay data?
- Dose-response validation : Replicate assays (n ≥ 3) across multiple cell lines (e.g., HEK293, HeLa) to confirm IC50 consistency .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response curves?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill coefficients .
- Error handling : Report 95% confidence intervals and use ANOVA for cross-condition comparisons .
Q. How can computational modeling predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to simulate interactions with protease active sites (e.g., D1 protease) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Advanced Methodological Challenges
Q. How to troubleshoot low resolution in X-ray crystallography?
Q. What techniques validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein via Western blot .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) using Biacore systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
